molecular formula C16H10ClNO2 B12718109 2-((4-Chlorophenyl)hydroxymethyl)-3-benzofurancarbonitrile CAS No. 117238-45-6

2-((4-Chlorophenyl)hydroxymethyl)-3-benzofurancarbonitrile

Katalognummer: B12718109
CAS-Nummer: 117238-45-6
Molekulargewicht: 283.71 g/mol
InChI-Schlüssel: GICXNOKADOQSSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Chlorophenyl)hydroxymethyl)-3-benzofurancarbonitrile is an organic compound that features a benzofuran ring substituted with a chlorophenyl group and a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)hydroxymethyl)-3-benzofurancarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-hydroxybenzyl cyanide under basic conditions to form the desired benzofuran ring structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Chlorophenyl)hydroxymethyl)-3-benzofurancarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: 2-((4-Chlorophenyl)carboxymethyl)-3-benzofurancarbonitrile.

    Reduction: 2-((4-Chlorophenyl)hydroxymethyl)-3-benzofuranamine.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((4-Chlorophenyl)hydroxymethyl)-3-benzofurancarbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((4-Chlorophenyl)hydroxymethyl)-3-benzofurancarbonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-((4-Bromophenyl)hydroxymethyl)-3-benzofurancarbonitrile: Similar structure but with a bromine atom instead of chlorine.

    2-((4-Methylphenyl)hydroxymethyl)-3-benzofurancarbonitrile: Similar structure but with a methyl group instead of chlorine.

Uniqueness

2-((4-Chlorophenyl)hydroxymethyl)-3-benzofurancarbonitrile is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s properties compared to its analogs .

Eigenschaften

CAS-Nummer

117238-45-6

Molekularformel

C16H10ClNO2

Molekulargewicht

283.71 g/mol

IUPAC-Name

2-[(4-chlorophenyl)-hydroxymethyl]-1-benzofuran-3-carbonitrile

InChI

InChI=1S/C16H10ClNO2/c17-11-7-5-10(6-8-11)15(19)16-13(9-18)12-3-1-2-4-14(12)20-16/h1-8,15,19H

InChI-Schlüssel

GICXNOKADOQSSN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=C(O2)C(C3=CC=C(C=C3)Cl)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.